1-(Thiophen-2-yl)pentan-1-amine hydrochloride

Salt selection Formulation Aqueous solubility

1-(Thiophen-2-yl)pentan-1-amine hydrochloride is a synthetic heterocyclic primary amine, featuring a thiophene ring linked at the 2-position to an unsubstituted pentan-1-amine chain, supplied as the hydrochloride salt. Its molecular formula is C9H16ClNS with a molecular weight of 205.75 g/mol.

Molecular Formula C9H16ClNS
Molecular Weight 205.75 g/mol
CAS No. 1864056-75-6
Cat. No. B1405284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Thiophen-2-yl)pentan-1-amine hydrochloride
CAS1864056-75-6
Molecular FormulaC9H16ClNS
Molecular Weight205.75 g/mol
Structural Identifiers
SMILESCCCCC(C1=CC=CS1)N.Cl
InChIInChI=1S/C9H15NS.ClH/c1-2-3-5-8(10)9-6-4-7-11-9;/h4,6-8H,2-3,5,10H2,1H3;1H
InChIKeyOVVDPYMHHRHTDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Thiophen-2-yl)pentan-1-amine Hydrochloride (CAS 1864056-75-6): Procurement-Relevant Physicochemical and Pharmacological Baseline


1-(Thiophen-2-yl)pentan-1-amine hydrochloride is a synthetic heterocyclic primary amine, featuring a thiophene ring linked at the 2-position to an unsubstituted pentan-1-amine chain, supplied as the hydrochloride salt. Its molecular formula is C9H16ClNS with a molecular weight of 205.75 g/mol . The free base (CAS 127258-24-6) has a calculated XLogP3-AA of 2.3, a topological polar surface area (TPSA) of 54.3 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and four rotatable bonds . This compound serves as a versatile intermediate in medicinal chemistry and as a structurally distinct analog of arylalkylamine stimulants, attracting interest as a pharmacological probe and synthetic building block.

Why 1-(Thiophen-2-yl)pentan-1-amine Hydrochloride Cannot Be Casually Substituted by In-Class Analogs


Subtle structural modifications within the thiophene amine class produce marked differences in pharmacological potency and physicochemical properties. For example, moving the amine substituent from the thiophene 2-position to the 3-position alters receptor recognition, with the thiophen-3-yl analog of thiopropamine reported to be more potent than the 2-yl form . Likewise, shortening the alkyl chain from pentyl to propyl drastically reduces lipophilicity, while N-methylation converts the primary amine pharmacophore to a secondary amine, fundamentally changing transporter inhibition profiles—as demonstrated by methiopropamine's nanomolar IC50 values at norepinephrine (0.47 µM) and dopamine (0.74 µM) transporters . These structural parameters are critical determinants of biological activity, meaning that in-class compounds cannot be treated as interchangeable without quantitative justification.

Quantitative Differentiation Evidence for 1-(Thiophen-2-yl)pentan-1-amine Hydrochloride: Comparator-Based Data for Informed Procurement


Hydrochloride Salt vs. Free Base: Aqueous Solubility and Handling Advantages

The hydrochloride salt form of 1-(thiophen-2-yl)pentan-1-amine is expected to exhibit significantly enhanced aqueous solubility compared to its free base (CAS 127258-24-6). The free base has a calculated LogP of 2.84 (Fluorochem) and XLogP3-AA of 2.3 (PubChem) , indicating moderate lipophilicity that limits water miscibility. The hydrochloride salt (CAS 1864056-75-6) is a charged species that typically increases aqueous solubility by several orders of magnitude relative to the neutral free amine. This is a class-level inference based on fundamental acid-base chemistry: protonation of the primary amine yields a water-soluble ammonium chloride . While direct experimental solubility data for this specific compound are not publicly available, the hydrochloride salt is the preferred form offered by commercial vendors (e.g., Leyan, purity 95%) , consistent with its improved handling and dissolution properties for laboratory use.

Salt selection Formulation Aqueous solubility

2-Thienyl vs. 3-Thienyl Positional Isomerism: Differential Receptor Recognition Potential

The position of the amine-bearing alkyl chain on the thiophene ring (2-yl vs. 3-yl) is a critical determinant of biological activity in this compound class. For the closely related thiopropamine series (1-(thiophen-2-yl)propan-1-amine vs. its 3-yl analog), the thiophen-3-yl substitution confers greater potency as a stimulant . This SAR finding indicates that the 2-thienyl isomer (the target compound) and the 3-thienyl isomer (1-(thiophen-3-yl)pentan-1-amine hydrochloride, CAS 1864058-43-4, available from Sigma-Aldrich ) are not functionally interchangeable. The 2-thienyl substitution pattern places the sulfur atom in a distinct spatial orientation relative to the amine pharmacophore, which can alter π-stacking interactions, hydrogen bonding geometry, and target binding affinity. While no head-to-head pharmacological comparison between the pentan-1-amine 2-yl and 3-yl isomers has been published, the established SAR in the propyl chain series strongly suggests differential receptor engagement that must be controlled for in any structure-activity study.

Positional isomer Structure-activity relationship Thiophene regiochemistry

Pentyl Chain Length vs. Shorter Alkyl Homologs: Lipophilicity-Driven Property Differentiation

The pentyl (C5) alkyl chain of 1-(thiophen-2-yl)pentan-1-amine provides a distinct lipophilicity profile compared to its shorter-chain homologs. The free base has a measured LogP of 2.84 (Fluorochem) and a calculated XLogP3-AA of 2.3 , with 4 rotatable bonds and a fraction of sp3 carbons (Fsp3) of 0.556 . In contrast, the propyl analog (1-(thiophen-2-yl)propan-1-amine, thiopropamine, MW 141.06) has only 2 rotatable bonds and a lower calculated LogP (estimated ~1.5-1.7) . The butyl homolog (1-(thiophen-2-yl)butan-1-amine, MW 155.26) has 3 rotatable bonds and an intermediate LogP (estimated ~2.1) . This systematic increase in lipophilicity with chain length directly impacts membrane permeability, metabolic stability, and nonspecific protein binding—parameters critical for CNS applications where optimal LogP values generally fall between 2 and 4 . The pentyl chain places this compound within the CNS-optimal lipophilicity window while the shorter homologs fall below it, making the C5 compound a preferable scaffold for brain-penetrant probe development.

Alkyl chain optimization Lipophilicity CNS drug design

Primary Amine vs. N-Methyl Secondary Amine: Implications for Transporter Selectivity and Metabolic Fate

The unsubstituted primary amine of 1-(thiophen-2-yl)pentan-1-amine distinguishes it pharmacologically from N-methylated analogs such as methiopropamine (MPA, 1-(thiophen-2-yl)-2-methylaminopropane). MPA acts as a norepinephrine-dopamine reuptake inhibitor with IC50 values of 0.47 µM at NET and 0.74 µM at DAT, while showing minimal serotonin transporter activity (IC50 > 25 µM) . The primary amine group in the target compound is expected to exhibit different transporter binding kinetics and selectivity compared to the secondary N-methyl amine in MPA, as N-methylation generally reduces primary amine metabolic lability (via monoamine oxidase) while altering the hydrogen-bonding donor/acceptor ratio (HBD: 2 for primary amine vs. 1 for secondary amine). Additionally, the target compound has the amine directly on the benzylic-like position (1-position of the pentyl chain), whereas MPA has the amine on the 2-position, creating a different pharmacophore geometry. These differences are critical for studies aimed at dissecting the role of amine substitution and chain branching on monoamine transporter pharmacology.

Primary amine N-methylation Transporter inhibition Metabolism

Commercial Availability and Purity Specification Across Vendors

1-(Thiophen-2-yl)pentan-1-amine hydrochloride (CAS 1864056-75-6) is commercially available from multiple vendors with a standard purity specification of 95% . The free base is also available from suppliers such as Fluorochem (95% purity, Product Code F710177) . In comparison, the 3-yl positional isomer (1-(thiophen-3-yl)pentan-1-amine hydrochloride, CAS 1864058-43-4) is available from Sigma-Aldrich via Enamine and from Leyan (95% purity) . The hydrochloride salt form of the target compound is differentiated from the free base by its enhanced aqueous solubility (see Evidence Item 1) and from the 3-yl isomer by its distinct regiochemistry (see Evidence Item 2). For procurement purposes, the CAS number 1864056-75-6 uniquely identifies the hydrochloride salt of the 2-thienyl isomer, and cross-referencing with the free base CAS 127258-24-6 is essential to avoid ordering errors.

Purity Vendor comparison Procurement

Recommended Application Scenarios for 1-(Thiophen-2-yl)pentan-1-amine Hydrochloride Based on Differentiated Evidence


Pharmacological Probe for Primary Amine SAR in Thiophene-Based Monoamine Transporter Ligands

Leverage the unsubstituted primary amine pharmacophore of 1-(thiophen-2-yl)pentan-1-amine hydrochloride to establish baseline structure-activity relationships for thiophene-based monoamine transporter ligands. Unlike N-methylated analogs such as methiopropamine (MPA) with established NET/DAT inhibition values (IC50 0.47 µM and 0.74 µM, respectively) , this compound provides the primary amine reference point for probing the effect of N-substitution on transporter selectivity and intrinsic activity. The hydrochloride salt ensures aqueous compatibility for in vitro binding and uptake assays. This application stems directly from Evidence Item 4 (primary vs. secondary amine differentiation).

Building Block for CNS-Optimized Kinase and GPCR Inhibitor Libraries

Utilize 1-(thiophen-2-yl)pentan-1-amine hydrochloride as a synthetic building block for constructing focused compound libraries targeting CNS-relevant kinases and GPCRs. The compound's LogP of 2.84 and Fsp3 of 0.556 place it within the CNS multiparameter optimization sweet spot, making it an attractive pharmacophore for brain-penetrant candidates. The primary amine serves as a versatile handle for amide coupling, reductive amination, or urea formation. This application is supported by Evidence Items 1 (salt solubility enabling diverse reaction conditions) and 3 (pentyl chain lipophilicity within the CNS-optimal range).

Reference Standard for Chromatographic Method Development in Thiophene Amine Analysis

Deploy the hydrochloride salt as a certified reference standard for developing and validating LC-MS/MS or GC-MS analytical methods targeting thiophene amine derivatives, including novel psychoactive substances (NPS). The well-defined molecular weight (205.75 g/mol for the HCl salt ), established InChIKey (OVVDPYMHHRHTDK-UHFFFAOYSA-N), and distinct 2-thienyl regiochemistry provide unambiguous chromatographic identification. The 95% commercial purity specification supports its use as a secondary reference material. This application draws on Evidence Items 2 (positional isomer specificity) and 5 (vendor purity documentation).

Physicochemical Probe for Probing Lipophilicity-Dependent Membrane Permeability in CNS Drug Design

Employ 1-(thiophen-2-yl)pentan-1-amine as a model compound to experimentally validate the relationship between alkyl chain length, LogP, and parallel artificial membrane permeability (PAMPA) or Caco-2 permeability. With its pentyl chain providing a measured LogP of 2.84 and 4 rotatable bonds , the compound serves as a bridge between shorter-chain thiophene amines (propyl, butyl) and longer-chain homologs, enabling systematic mapping of the lipophilicity-permeability trade-off. The free base or hydrochloride salt can be used depending on assay medium requirements. This application follows from Evidence Item 3 (chain length-lipophilicity differentiation).

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